Magnesium bromide hydrate
Description
Contextualization within Inorganic Hydrate (B1144303) Chemistry and Salt Hydrate Systems
Inorganic salt hydrates are crystalline compounds that incorporate a specific number of water molecules into their crystal lattice. These water molecules, often referred to as "water of crystallization," are integral to the structure of the hydrate and are bound to the metal cation or anion through various interactions, including coordinate bonds and hydrogen bonds. mvuahealth.ca The study of salt hydrates is a cornerstone of inorganic chemistry, as these compounds exhibit a wide range of properties and behaviors that differ from their anhydrous counterparts.
Salt hydrate systems are crucial in numerous fields. For example, they are extensively researched as phase change materials (PCMs) for thermal energy storage due to their high latent heats of fusion and specific melting points. mdpi.comnih.govacs.org The process of hydration and dehydration in these salts involves significant energy exchange, making them suitable for capturing, storing, and releasing thermal energy. The stoichiometry of the hydrate, meaning the number of water molecules per formula unit of the salt, dictates its specific thermal properties. mpg.de Beyond thermal storage, the presence of water in the crystal lattice influences solubility, crystal shape, and chemical reactivity. The general formula for a salt hydrate is represented as AB·nH₂O, where 'n' denotes the number of water molecules. researchgate.net
Magnesium bromide hydrates fit within this broader class of compounds. Like other salt hydrates, they consist of a magnesium cation (Mg²⁺) and bromide anions (Br⁻) with a defined number of associated water molecules. The study of these specific hydrates provides insight into the fundamental principles of ion-solvent interactions, crystal packing, and the thermodynamics of hydration and dehydration processes.
Overview of Magnesium Hydrates: Structural Diversity and Stoichiometric Variations
Magnesium, as an alkaline earth metal, readily forms a variety of hydrated salts with different anions. This tendency results in a rich diversity of structures and stoichiometries, each with unique properties. The number of water molecules in a magnesium hydrate can vary significantly, not only between different magnesium salts but also for a single salt under different conditions of temperature and pressure. nih.govwikipedia.org
The coordination environment of the magnesium ion is a key feature of these hydrates. In water-rich hydrates, the Mg²⁺ ion is typically coordinated by six water molecules, forming a stable octahedral [Mg(H₂O)₆]²⁺ complex. researchgate.net This hexaaqua-magnesium ion is a common structural motif in many magnesium salt hydrates, including those of chlorides, bromides, and sulfates. researchgate.nettue.nl
The structural diversity extends beyond simple hydrates. Magnesium can form complex double salts and basic salts where hydroxide (B78521) or other anions are also incorporated into the crystal structure along with water molecules. For instance, magnesium carbonate chloride heptahydrate (MgCO₃·MgCl₂·7H₂O) features double chains of MgO octahedra linked by carbonate units and water molecules. iucr.org Similarly, magnesium sulfate (B86663) is known to form numerous hydrates, with the heptahydrate (Epsom salt) being the most common, but also existing as monohydrate, hexahydrate, and even an undecahydrate under specific conditions. wikipedia.org
The dehydration of these hydrates often proceeds in a stepwise manner, yielding lower hydrates with different crystal structures. For example, heating magnesium bromide hexahydrate results in the sequential formation of the tetrahydrate, dihydrate, and monohydrate. researchgate.net In these lower hydrates, the bromide ions begin to directly coordinate with the magnesium ion as water molecules are removed. researchgate.net This variation in hydration state and the corresponding structural changes are central to the study of magnesium hydrates.
Below is a comparative table of various magnesium salt hydrates, illustrating their stoichiometric and structural diversity.
| Compound Name | Chemical Formula | Crystal System | Key Structural Features |
| Magnesium Bromide Hexahydrate | MgBr₂·6H₂O | Monoclinic | Discrete [Mg(H₂O)₆]²⁺ octahedra; unbound Br⁻ ions. researchgate.net |
| Magnesium Chloride Hexahydrate | MgCl₂·6H₂O | Monoclinic | Isostructural with MgBr₂·6H₂O, featuring [Mg(H₂O)₆]²⁺ octahedra. nih.govtue.nl |
| Magnesium Sulfate Heptahydrate | MgSO₄·7H₂O | Orthorhombic | Commonly known as Epsom salt. wikipedia.org |
| Magnesium Nitrate Hexahydrate | Mg(NO₃)₂·6H₂O | Monoclinic | Contains the [Mg(H₂O)₆]²⁺ cation. |
| Magnesium Bromide Nonahydrate | MgBr₂·9H₂O | Not specified | Features [Mg(H₂O)₆]²⁺ octahedra with additional lattice water. wikipedia.org |
| Magnesium Chloride Heptahydrate | MgCl₂·7H₂O | Monoclinic | A high-pressure phase with a unique odd hydration number. nih.gov |
This table provides a snapshot of the structural variety among common magnesium salt hydrates.
Historical Trajectories and Milestones in Magnesium Bromide Hydrate Research
The history of magnesium bromide is intrinsically linked to the discovery of both magnesium and bromine. While magnesium compounds like Epsom salt (magnesium sulfate) were known as early as the 17th century, the element itself was first recognized by Joseph Black in 1755 and isolated by Sir Humphry Davy in 1808. mvuahealth.camelscience.comnih.gov
A pivotal moment in the history of magnesium bromide occurred in 1826, when the French chemist Antoine-Jérôme Balard discovered the element bromine. Balard isolated bromine from the residual bitterns left after the manufacture of sea salt, which contained a significant concentration of magnesium bromide. researchgate.net He liberated the new element by passing chlorine gas through the aqueous solution of these residues, a process that highlights the early industrial relevance of magnesium bromide sources. researchgate.net
The specific study of magnesium bromide hydrates followed the establishment of fundamental chemistry principles. For much of the 19th and early 20th centuries, research focused on identifying the various stable hydrates and their phase relationships in aqueous solutions.
A significant milestone in the structural elucidation of this compound was the work of Andress and Gundermann in 1934. They determined the crystal structure of magnesium bromide hexahydrate (MgBr₂·6H₂O), revealing its isomorphism with magnesium chloride hexahydrate (bischofite). asme.org This early crystallographic work laid the foundation for understanding the coordination chemistry of magnesium in halide hydrates.
More recent research has built upon this foundation, utilizing advanced analytical techniques. In the 21st century, studies employing in-situ X-ray powder diffraction have meticulously detailed the dehydration process of magnesium bromide hexahydrate. These investigations have successfully characterized the crystal structures of the intermediate lower hydrates: the tetrahydrate (MgBr₂·4H₂O), dihydrate (MgBr₂·2H₂O), and monohydrate (MgBr₂·H₂O), which were previously not well-defined. mpg.deresearchgate.netsemanticscholar.org These studies confirmed that these lower hydrates are isostructural with their magnesium chloride counterparts, revealing a systematic trend in the structural chemistry of magnesium halide hydrates. researchgate.net Contemporary research continues to explore these systems for applications ranging from flame retardants to catalysts in organic synthesis and components in high-density fluids for oilfield applications. wikipedia.orgasme.orgchemiis.com
Detailed Research Findings on Magnesium Bromide Hydrates
Structural and Crystallographic Data
The crystal structures of magnesium bromide hydrates have been a subject of detailed investigation, revealing systematic changes in coordination and bonding as the degree of hydration varies. The hexahydrate, MgBr₂·6H₂O, is the most common and stable form at ambient conditions.
Magnesium Bromide Hexahydrate (MgBr₂·6H₂O): The structure of MgBr₂·6H₂O is characterized by discrete hexaaquamagnesium(II) cations, [Mg(H₂O)₆]²⁺, and bromide anions, Br⁻. researchgate.net In this arrangement, the magnesium ion is octahedrally coordinated exclusively by six water molecules. The bromide ions are not directly bonded to the magnesium center but are situated in the crystal lattice, held in place by hydrogen bonds with the coordinated water molecules. researchgate.netresearchgate.net This structure is monoclinic and isostructural with magnesium chloride hexahydrate. researchgate.net
Lower Hydrates (MgBr₂·nH₂O, n=4, 2, 1): Upon heating, MgBr₂·6H₂O undergoes a stepwise dehydration, forming a series of lower hydrates. researchgate.net This process involves a fundamental change in the coordination sphere of the magnesium ion.
Magnesium Bromide Tetrahydrate (MgBr₂·4H₂O): In this hydrate, the structure is composed of discrete MgBr₂(H₂O)₄ octahedra. Two bromide ions have replaced two water molecules in the primary coordination sphere of the magnesium ion. This structure has been noted to exhibit some disorder. researchgate.net
Magnesium Bromide Dihydrate (MgBr₂·2H₂O): The structure of the dihydrate consists of single chains of edge-sharing MgBr₄(H₂O)₂ octahedra. researchgate.net
Magnesium Bromide Monohydrate (MgBr₂·H₂O): Further dehydration leads to the monohydrate, which is formed by double chains of edge-shared MgBr₅(H₂O) octahedra. researchgate.net
These structural transformations demonstrate a clear trend: as the water content decreases, the bromide ions progressively move from the outer sphere into the inner coordination sphere of the magnesium ion, leading to the formation of polymeric chains through shared halide bridges.
The table below summarizes the crystallographic data for the various magnesium bromide hydrates.
| Hydrate Form | Chemical Formula | Crystal System | Space Group | Key Structural Features |
| Hexahydrate | MgBr₂·6H₂O | Monoclinic | C2/m | Discrete [Mg(H₂O)₆]²⁺ octahedra with unbound Br⁻. researchgate.netsmolecule.com |
| Tetrahydrate | MgBr₂·4H₂O | Isotypical with MgCl₂·4H₂O | - | Discrete MgBr₂(H₂O)₄ octahedra; noted to be disordered. researchgate.net |
| Dihydrate | MgBr₂·2H₂O | Isotypical with MgCl₂·2H₂O | - | Single chains of edge-sharing MgBr₄(H₂O)₂ octahedra. researchgate.net |
| Monohydrate | MgBr₂·H₂O | Isotypical with MgCl₂·H₂O | - | Double chains of edge-shared MgBr₅H₂O octahedra. researchgate.net |
| Nonahydrate | MgBr₂·9H₂O | - | - | Confirmed by X-ray crystallography; features [Mg(H₂O)₆]²⁺ ions. wikipedia.orgsmolecule.com |
Properties
IUPAC Name |
magnesium;dibromide;pentahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Mg.5H2O/h2*1H;;5*1H2/q;;+2;;;;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHIMYHJXBMTMN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[Mg+2].[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H10MgO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Crystallization Science
Controlled Synthesis Routes for Specific Hydrate (B1144303) Stoichiometries
The synthesis of magnesium bromide hydrates with precise stoichiometry necessitates carefully controlled reaction conditions. The targeted hydrate, whether it be the common hexahydrate or more elusive higher or lower forms, depends significantly on the chosen synthetic pathway.
Precipitation from solution is a primary method for producing magnesium bromide hydrates. The choice of solvent system—purely aqueous or a mixture of solvents—is a critical determinant of the final product.
In aqueous systems, a straightforward and common method is the neutralization reaction between a magnesium source and hydrobromic acid. Typically, magnesium oxide (MgO) or magnesium carbonate (MgCO₃) is reacted with hydrobromic acid (HBr). The subsequent evaporation of water from the resulting solution leads to the crystallization of the hydrate. Controlling the final temperature of the solution during crystallization is key to isolating specific hydrates; cooling to room temperature typically yields magnesium bromide hexahydrate (MgBr₂·6H₂O), while cooling to 0°C can produce the decahydrate (B1171855) form. Another aqueous route involves reacting a slurry of magnesium hydroxide (B78521) or carbonate with bromine in the presence of ammonia.
Mixed-solvent systems offer alternative pathways to precipitate magnesium bromide, often as intermediate complexes that can be converted to desired hydrate forms or the anhydrous salt. One documented method involves preparing a saturated solution of a hydrated magnesium bromide in a short-chain absolute alkanol (e.g., having 1 to 3 carbon atoms). A cycloaliphatic ether is then added to this solution, causing the precipitation of a complex containing both the alcohol and the ether. This insoluble complex can be easily separated and subsequently treated to yield specific products.
| Method | Reactants | Solvent System | Key Process | Typical Product |
|---|---|---|---|---|
| Aqueous Neutralization | MgO or MgCO₃ + HBr | Water | Reaction followed by controlled cooling/evaporation | MgBr₂·6H₂O or MgBr₂·10H₂O |
| Mixed-Solvent Precipitation | Hydrated MgBr₂ | Alkanol + Cycloaliphatic Ether | Precipitation of an intermediate solvate complex | Mg-Halide-Alcohol-Ether Complex |
Solid-state reactions, particularly thermal dehydration, are the primary route to obtaining lower hydrates and the anhydrous form of magnesium bromide. Starting with the commonly available magnesium bromide hexahydrate (MgBr₂·6H₂O), controlled heating can selectively remove water molecules to yield hydrates with specific, lower stoichiometries.
In-situ X-ray powder diffraction studies have elucidated the sequential transformation of these hydrates. Heating the hexahydrate initiates a process of dehydration, forming a series of lower hydrates in overlapping temperature ranges before complete dehydration occurs. Care must be taken during this process, as heating hydrated magnesium halides can lead to partial reversion, forming magnesium oxide or magnesium oxybromide. This can be suppressed by conducting the dehydration in a controlled atmosphere, such as under a flow of hydrogen bromide gas.
Another solid-state pathway involves the decomposition of double salts. For example, anhydrous magnesium bromide can be prepared by the thermal decomposition of an ammonium carnallite-type double salt (NH₄Br·MgBr₂·6H₂O) in a hydrogen atmosphere.
| Hydrate Form | Chemical Formula | Observed Temperature Stability Range (K) |
|---|---|---|
| Hexahydrate | MgBr₂·6H₂O | 300 K ≤ T ≤ 349 K |
| Tetrahydrate | MgBr₂·4H₂O | 332 K ≤ T ≤ 367 K |
| Dihydrate | MgBr₂·2H₂O | 361 K ≤ T ≤ 380 K |
| Monohydrate | MgBr₂·H₂O | 375 K ≤ T ≤ 390 K |
Influence of Crystallization Parameters on Hydrate Formation and Morphology
The successful synthesis of a specific magnesium bromide hydrate is intrinsically linked to the precise control of crystallization parameters. Factors such as temperature, supersaturation, and the chemical environment (solvents and additives) govern not only which hydrate phase is formed but also the size, shape, and quality of the resulting crystals.
Temperature is a dominant factor in determining which hydrate of magnesium bromide is thermodynamically stable. As seen in the synthesis and decomposition pathways, different hydrates are favored at different temperatures. For instance, the decahydrate is typically formed at or below 0°C, the hexahydrate is the stable form at ambient temperatures, and the lower hydrates (tetra-, di-, and monohydrate) are only accessible at elevated temperatures.
Supersaturation is the fundamental driving force for both the nucleation and growth of crystals from a solution. The level of supersaturation determines the kinetics of these two competing processes.
Low Supersaturation: At low levels of supersaturation, the rate of crystal growth tends to be faster than the rate of nucleation. This condition favors the formation of fewer, larger crystals.
High Supersaturation: Conversely, at high supersaturation levels, nucleation dominates over growth, resulting in the rapid formation of a large number of small crystals.
In practice, supersaturation is often controlled by the rate of cooling or solvent evaporation. A rapid cooling rate induces a high level of supersaturation, favoring nucleation, whereas a slow cooling process maintains a lower supersaturation, promoting the growth of larger, more well-defined crystals.
The solvent environment plays a critical role in the crystallization process, influencing which solid phase is produced. In aqueous solutions, the magnesium ion is hydrated, leading to the crystallization of various magnesium bromide hydrates (MgBr₂(H₂O)ₓ). However, in non-aqueous, coordinating solvents like diethyl ether, the magnesium ion is solvated by ether molecules, leading to the formation of etherates, such as MgBr₂·(OEt₂)₂, instead of hydrates. These etherate complexes are themselves important crystalline solids, often used as reagents in organic synthesis.
Green Chemistry Approaches to this compound Synthesis
The synthesis of this compound is evolving beyond traditional methods to embrace the principles of green chemistry, focusing on reducing environmental impact through solvent minimization, energy efficiency, and the use of renewable resources. These approaches aim to create more sustainable pathways for producing this important chemical compound.
Aqueous Synthesis: A Benign Solvent Approach
The conventional and most straightforward synthesis of this compound aligns with green chemistry principles primarily through its use of water as a solvent. The typical reaction involves the neutralization of magnesium oxide (MgO) or magnesium carbonate (MgCO₃) with hydrobromic acid (HBr). wikipedia.org
Reaction: MgO + 2HBr + 5H₂O → MgBr₂·6H₂O MgCO₃ + 2HBr + 5H₂O → MgBr₂·6H₂O + CO₂
This method is considered relatively green because water is a non-toxic, non-flammable, and environmentally benign solvent. The process typically involves dissolving the magnesium precursor in aqueous hydrobromic acid, followed by heating, concentration, and cooling to crystallize the desired magnesium bromide hexahydrate (MgBr₂·6H₂O). Further cooling to 0°C can yield the decahydrate form.
Solvent-Minimized and Energy-Efficient Methods
Mechanochemical Synthesis: A prominent green alternative that drastically reduces or eliminates the need for solvents is mechanochemistry. nih.govacs.org This technique uses mechanical force, such as ball milling, to induce chemical reactions between solid reactants. acs.org While extensively documented for the synthesis of complex organic and inorganic compounds, including Grignard reagents, its application to simple hydrated salts like magnesium bromide is a promising area of research. nih.govacs.org
A potential mechanochemical route could involve the direct milling of solid magnesium oxide or hydroxide with a bromine source. This solvent-free method offers significant advantages:
Reduced Solvent Waste: Eliminates the need for aqueous or organic solvents, thereby preventing pollution and reducing disposal costs. iaea.org
Energy Efficiency: Reactions can often proceed at ambient temperature, avoiding the energy-intensive heating and evaporation steps required in conventional aqueous synthesis. rsc.org
Enhanced Reactivity: The high-energy environment in a ball mill can increase reaction rates and lead to the formation of novel material phases. rsc.org
Use of Renewable Resources
Bio-Inspired Synthesis: Emerging research in green chemistry points toward the use of biomass and plant extracts for the synthesis of inorganic compounds. For instance, the green synthesis of magnesium oxide nanoparticles has been successfully demonstrated using various plant extracts. In these processes, phytochemicals such as polyphenols and flavonoids act as chelating or stabilizing agents, directing the formation of the final product.
A similar bio-inspired strategy could be envisioned for this compound. This would involve reacting a magnesium precursor with a bromine source in the presence of a plant extract or other biomass-derived medium. The potential benefits include:
Use of Renewable Feedstocks: Replaces synthetic reagents with abundant and renewable plant-based materials.
Mild Reaction Conditions: These reactions often proceed at room temperature and pressure.
Biodegradable Waste: The byproducts are typically organic and biodegradable.
While direct research into the bio-inspired synthesis of this compound is still in its nascent stages, it represents a forward-looking approach fully aligned with the principles of sustainable chemistry. rsc.org
Table 1: Comparative Analysis of Synthesis Methodologies for this compound
| Methodology | Core Green Principle | Primary Reactants | Key Advantages | Challenges |
|---|---|---|---|---|
| Aqueous Synthesis | Benign Solvent (Water) | Magnesium Oxide/Carbonate, Hydrobromic Acid, Water wikipedia.org | Simple, uses non-toxic solvent, well-established. | Requires heating and evaporation, which are energy-intensive. |
| Mechanochemistry | Solvent-Free / Reduced Solvent iaea.org | Solid Magnesium Precursor, Solid Bromine Source | High energy efficiency, minimal to no solvent waste, rapid reaction times. nih.govrsc.org | Requires specialized milling equipment; process optimization for specific hydrates may be needed. |
| Extraction from Natural Brines | Use of Natural Resources, Energy Efficiency (Solar) | Seawater, Salt Lake Brine sibran.ru | Utilizes abundant natural resources; can be low-cost if solar evaporation is used. | Requires extensive purification/separation from other salts; geographically dependent. |
| Bio-Inspired Synthesis | Use of Renewable Resources | Magnesium Precursor, Bromine Source, Plant Extract/Biomass | Employs renewable feedstocks, mild reaction conditions, biodegradable waste. rsc.org | Currently theoretical; requires significant research to establish feasibility and control over product purity. |
Crystallographic Analysis and Solid State Structural Elucidation
Single-Crystal X-ray Diffraction Studies of Magnesium Bromide Hydrates
Determination of Unit Cell Parameters and Space Group Symmetries
The foundational data obtained from single-crystal X-ray diffraction are the unit cell parameters and the space group, which describe the symmetry of the crystal lattice. For magnesium bromide hexahydrate (MgBr₂·6H₂O), it has been determined to crystallize in the monoclinic system with the space group C2/m. smolecule.commst.edu Detailed studies have provided precise unit cell parameters for this hydrate (B1144303). smolecule.commst.edu Another known hydrate, magnesium bromide nonahydrate (MgBr₂·9H₂O), has also been identified and its structure confirmed by X-ray crystallography, dispelling earlier suggestions of a decahydrate (B1171855) form. smolecule.comwikipedia.org
Table 1: Crystallographic Data for Magnesium Bromide Hexahydrate (MgBr₂·6H₂O)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | smolecule.commst.edu |
| Space Group | C2/m | smolecule.commst.edu |
| a | 10.290 ± 0.001 Å | smolecule.commst.edu |
| b | 7.334 ± 0.001 Å | smolecule.commst.edu |
| c | 6.211 ± 0.001 Å | smolecule.commst.edu |
| β | 93° 25' ± 10' | smolecule.commst.edu |
| Z (formula units per unit cell) | 2 | mst.edunist.gov |
| Calculated Density | 2.074 g/cm³ | smolecule.commst.edu |
Elucidation of Magnesium Coordination Environments
A critical aspect of the crystal structure of magnesium bromide hydrates is the coordination environment of the magnesium ion (Mg²⁺). In the hexahydrate form (MgBr₂·6H₂O), the magnesium ion is octahedrally coordinated exclusively to six water molecules, forming discrete [Mg(H₂O)₆]²⁺ complexes. smolecule.commpg.deresearchgate.net The bromide ions (Br⁻) are not directly bonded to the magnesium ion but are located in the crystal lattice, participating in hydrogen bonding with the coordinated water molecules. smolecule.commpg.deresearchgate.net The Mg-O bond lengths within these octahedra are typically in the range of 2.05 to 2.10 Å. smolecule.com
As the degree of hydration changes, the coordination sphere of the magnesium ion is altered. In lower hydrates, bromide ions progressively replace water molecules in the coordination shell. smolecule.commpg.de For instance, magnesium bromide tetrahydrate (MgBr₂·4H₂O) is composed of discrete MgBr₂(H₂O)₄ octahedra. mpg.deresearchgate.net The dihydrate, MgBr₂·2H₂O, features single chains of edge-sharing MgBr₄(H₂O)₂ octahedra, and the monohydrate, MgBr₂·H₂O, consists of double chains of edge-shared MgBr₅(H₂O) octahedra. mpg.deresearchgate.net The nonahydrate (MgBr₂·9H₂O) also contains [Mg(H₂O)₆]²⁺ octahedra, with the additional water molecules incorporated into the crystal lattice through hydrogen bonding. smolecule.comwikipedia.org
Table 2: Magnesium Coordination in Various Hydrates
| Hydrate | Magnesium Coordination Complex | Structural Feature | Reference |
| MgBr₂·9H₂O | [Mg(H₂O)₆]²⁺ | Octahedral with additional lattice water molecules | smolecule.comwikipedia.org |
| MgBr₂·6H₂O | [Mg(H₂O)₆]²⁺ | Discrete octahedra with unbound bromide ions | smolecule.commpg.deresearchgate.net |
| MgBr₂·4H₂O | MgBr₂(H₂O)₄ | Discrete octahedra | mpg.deresearchgate.net |
| MgBr₂·2H₂O | MgBr₄(H₂O)₂ | Single chains of edge-sharing octahedra | mpg.deresearchgate.net |
| MgBr₂·H₂O | MgBr₅(H₂O) | Double chains of edge-shared octahedra | mpg.deresearchgate.net |
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
Hydrogen bonding plays a crucial role in stabilizing the crystal structures of magnesium bromide hydrates. smolecule.com In the hexahydrate, the bromide ions, while not directly coordinated to the magnesium, are integrated into a specific network of O-H···Br hydrogen bonds with the water molecules of the [Mg(H₂O)₆]²⁺ octahedra. researchgate.netresearchgate.net This intricate network of hydrogen bonds is a key feature of the hydrated forms. smolecule.com Similarly, in the nonahydrate, the additional water molecules are held within the crystal lattice through extensive hydrogen bonding networks. smolecule.comresearchgate.net The study of these networks is essential for a complete understanding of the structural integrity and properties of these hydrates.
Powder X-ray Diffraction for Phase Identification and In Situ Studies
Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and for studying structural changes in materials as a function of temperature, pressure, or other environmental factors.
Characterization of Dehydration and Hydration Processes via PXRD
In situ PXRD has been effectively used to monitor the structural transformations that occur during the dehydration of magnesium bromide hexahydrate upon heating. mpg.deresearchgate.net These studies have shown a stepwise dehydration process, with the formation of a series of lower hydrates. mpg.deresearchgate.net By heating the hexahydrate, which is stable in the temperature range of 300 K to 349 K, a sequence of hydrates is observed in overlapping temperature regions: the tetrahydrate (332 K to 367 K), the dihydrate (361 K to 380 K), and the monohydrate (375 K to 390 K). mpg.deresearchgate.netresearchgate.net PXRD allows for the identification of these distinct phases and the determination of their thermal stability ranges. mpg.deresearchgate.net The technique can also be used to study rehydration processes.
Structural Investigation of Disordered Hydrate Phases
While single-crystal X-ray diffraction is ideal for well-ordered crystals, PXRD can provide valuable structural information for materials that are disordered or microcrystalline. The crystal structure of magnesium bromide tetrahydrate (MgBr₂·4H₂O) has been found to be disordered. mpg.deresearchgate.netresearchgate.net PXRD, coupled with advanced analysis techniques, is crucial for investigating the nature of this disorder and for obtaining structural models for such phases.
Advanced Electron Diffraction and Neutron Scattering Techniques for Light Atom Localization
Advanced Electron Diffraction
Electron diffraction has emerged as a powerful alternative for structural analysis, particularly for materials that form very small crystals. frontiersin.org Due to the strong interaction between electrons and matter, diffraction data can be obtained from crystals that are orders of magnitude smaller than those required for X-ray diffraction. frontiersin.org
One such state-of-the-art technique is Microcrystal Electron Diffraction (MicroED) . wikipedia.org This method, a form of electron crystallography, is capable of determining high-resolution structures from nanocrystals (often less than a micron in size). researchgate.net In a MicroED experiment, a continuous rotation method is used where the nanocrystal is slowly rotated in the electron beam of a transmission electron microscope while diffraction data are collected as a movie on a fast detector. wikipedia.org This approach allows for comprehensive sampling of the crystal's reciprocal space. wikipedia.org
For hydrated compounds like magnesium bromide hydrate, MicroED offers a significant advantage. It can be performed under cryogenic conditions (Cryo-EM), which helps to preserve the hydrated state of the sample and minimize radiation damage. researchgate.net The high sensitivity of electron diffraction makes it possible to visualize the positions of hydrogen atoms, which is often not feasible with X-ray methods alone. diva-portal.orgacs.org The application of MicroED to magnesium bromide hydrates would allow for the direct characterization of the hydrogen-bonding network, revealing the specific orientations of the water molecules and the precise geometries of the O-H···Br and O-H···O interactions that hold the crystal lattice together. acs.org
Neutron Scattering Techniques
Neutron diffraction is considered the gold standard for localizing hydrogen atoms in crystal structures. mdpi.comnih.gov Unlike X-rays, neutrons scatter off atomic nuclei, and the scattering strength does not depend on the atomic number in a simple, predictable way. mdpi.com Crucially, the neutron scattering cross-section of hydrogen (and its isotope deuterium) is significant and comparable to that of heavier atoms. osti.gov This allows for the precise and accurate determination of hydrogen positions, even in the presence of heavy elements like bromine. ill.eu
Neutron diffraction experiments can be performed on both single crystals and powder samples. For magnesium bromide hydrates, a single-crystal neutron diffraction experiment would provide the most detailed and unambiguous information. mdpi.com By analyzing the diffraction pattern, the positions of the hydrogen atoms within the water molecules can be determined with high accuracy, leading to a detailed description of bond lengths and angles within the hydrogen-bonding network. mdpi.com
If large single crystals are not available, neutron powder diffraction can be used. mdpi.com This technique often employs deuterated samples (where hydrogen is replaced by deuterium (B1214612), D₂O is used in the hydration). Deuterium provides excellent contrast in neutron scattering experiments and minimizes incoherent scattering from hydrogen, resulting in cleaner diffraction data. osti.gov By applying Rietveld refinement to the neutron powder diffraction data, the complete crystal structure, including the deuterium positions, can be resolved. Such studies have been successfully applied to determine the hydration structure around metal ions in other halide salt solutions. osti.govroyalsocietypublishing.orgresearchgate.net A neutron diffraction study of deuterated this compound would yield definitive data on the orientation of the water molecules, the nature of the cation-water interactions, and the geometry of the hydrogen bonds linking the [Mg(H₂O)₆]²⁺ octahedra and the bromide anions. frontiersin.orgaps.org
Spectroscopic Probing of Structure and Dynamics
Vibrational Spectroscopy (IR and Raman) for Molecular and Lattice Dynamics
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules and crystal lattices. These techniques are highly sensitive to the local environment, making them ideal for studying the effects of hydration and ion interactions on the molecular vibrations of water and the ionic framework of magnesium bromide.
The water molecules within the crystal lattice of magnesium bromide hydrate (B1144303) exhibit distinct vibrational modes that are perturbed by their coordination to the Mg²⁺ cation and their involvement in hydrogen bonding. The primary intramolecular modes of water include the symmetric and asymmetric O-H stretching (ν₁ and ν₃) and the H-O-H bending (ν₂) vibrations. usra.edu
O-H Stretching Modes (ν₁ and ν₃): In liquid water, these modes appear as a broad band around 3400 cm⁻¹. mdpi.com Within the hydrate structure, the coordination of water to the magnesium cation and the formation of hydrogen bonds typically lead to a shift in these frequencies. This region, from 2900-3800 cm⁻¹, is complex and can also include the first overtone of the bending mode (2ν₂). usra.edu The strong interaction between Mg²⁺ and water can cause a significant red shift (a shift to lower frequency) of the O-H stretching bands, indicating a weakening of the O-H bonds as the oxygen atom coordinates to the cation. acs.orgnih.gov
H-O-H Bending Mode (ν₂): This mode is typically observed near 1640 cm⁻¹ in liquid water. mdpi.com Its position in the hydrate's spectrum is sensitive to the strength of the hydrogen bonding network. Increased hydrogen bond strength restricts the bending motion, often resulting in a blue shift (a shift to higher frequency). mdpi.com
Librational Modes: These restricted rotational motions of water molecules in the crystal lattice occur at lower frequencies (typically 400-800 cm⁻¹) and are also sensitive to the hydration environment. mdpi.com
The precise frequencies and shapes of these bands provide a detailed signature of the water molecules' environment within the crystal lattice. usra.edu
The vibrations involving the magnesium cation and its surrounding anions (oxygen from water and bromide) occur in the far-infrared region, typically below 500 cm⁻¹. These lattice vibrations are direct probes of the primary coordination sphere of the Mg²⁺ ion.
Mg-O Stretching: In hydrated magnesium salts, the vibration corresponding to the stretching of the Mg-O bond within the [Mg(H₂O)₆]²⁺ complex is a key indicator of the cation-water interaction strength. In magnesium oxide (MgO), the fundamental Mg-O vibration is observed around 400 cm⁻¹. usherbrooke.caresearchgate.net In hydrated structures, the frequency of this mode provides insight into the coordination geometry and the strength of the dative bond from the water's oxygen to the magnesium ion.
Mg-Br Stretching: Vibrations involving the Mg-Br bond are also expected at low frequencies. The analysis of these modes in the solid state can confirm the presence of direct ion-ion contact, whereas their absence suggests that the ions are fully separated by water molecules, as in MgBr₂·6H₂O where the magnesium ion is octahedrally coordinated exclusively by water. nih.gov
In aqueous solutions, these distinct low-frequency modes are often replaced by broader features corresponding to the collective motions of the solvated ion and its hydration shell.
Vibrational spectroscopy is a powerful tool for examining how ions perturb the hydrogen-bonding network of water. mdpi.com Mg²⁺ is known as a "kosmotrope" or "structure-maker" because its high charge density strongly organizes the water molecules in its first and second hydration shells. mdpi.com
This strong interaction is observable in the Raman spectrum of the O-H stretching band of water. In magnesium salt solutions, the presence of Mg²⁺ perturbs the water structure, and the spectrum of the hydration shell water can be extracted through difference spectroscopy methods. mdpi.com For instance, the Raman spectrum of water in the hydration shell of Mg²⁺ shows a distinct shift compared to bulk water, reflecting the strong ordering effect of the cation. mdpi.com
At higher concentrations, both Raman and IR spectroscopy can detect the formation of ion pairs. These can be categorized as:
Contact Ion Pairs (CIPs): Where the cation and anion are in direct contact.
Solvent-Shared Ion Pairs (SSIPs): Where a single water molecule is simultaneously in the primary hydration shell of both the cation and the anion. mdpi.com
Solvent-Separated Ion Pairs (SSIPs): Where the cation and anion are separated by more than one water molecule.
The formation of these species introduces new vibrational features or causes shifts in existing bands, providing a window into the equilibrium between different solvated and associated species in solution. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments
NMR spectroscopy probes the magnetic properties of atomic nuclei, offering detailed information about the local chemical environment, structural connectivity, and dynamics. For magnesium bromide hydrate, NMR of various nuclei (¹H, ²⁵Mg, ⁸¹Br) provides complementary insights in both solid and solution states.
Solid-state NMR (ssNMR) is particularly useful for characterizing crystalline materials like magnesium bromide hexahydrate.
¹H NMR: The ¹H magic angle spinning (MAS) NMR spectrum of MgBr₂·6H₂O shows a distinct resonance for the protons of the water molecules. nih.gov A study reported this water proton resonance at a chemical shift of δ = +4.1 ppm. nih.gov The position and width of this peak are sensitive to the hydrogen bonding environment and the dynamics of the water molecules within the crystal.
²⁵Mg NMR: As a quadrupolar nucleus (spin I = 5/2), ²⁵Mg is sensitive to the symmetry of its local environment. huji.ac.il In a perfectly symmetrical (cubic) environment, a narrow signal is expected. However, in the less symmetric environment of the hydrate crystal, the interaction of the nuclear quadrupole moment with the local electric field gradient (EFG) leads to significant line broadening. huji.ac.ilrsc.org The quadrupolar coupling constant (Cq), which can be extracted from the spectrum, is a direct measure of the EFG and provides information about the distortion of the coordination sphere around the Mg²⁺ ion. The chemical shift range for magnesium in diamagnetic compounds is typically between -15 and +25 ppm. rsc.org
⁷⁹Br and ⁸¹Br NMR: Both bromine isotopes are quadrupolar and thus yield broad signals. huji.ac.il ⁸¹Br ssNMR spectroscopy has been shown to be an effective tool for characterizing the local structure and hydration state in alkaline earth metal bromides. acs.org The technique is highly sensitive to the presence of water of hydration, which causes drastic changes in the quadrupolar coupling constant (Cq) and the isotropic chemical shift (δ_iso). acs.org This sensitivity allows ssNMR to distinguish between different hydrate forms and to probe the symmetry of the bromide ion's local environment. acs.org
| Nucleus | Technique | Key Findings for MgBr₂·6H₂O |
| ¹H | MAS NMR | A single resonance at δ = +4.1 ppm is assigned to the water protons, indicating a specific, ordered hydration environment. nih.govresearchgate.net |
| ²⁵Mg | ssNMR | The quadrupolar nature of ²⁵Mg makes its NMR parameters (chemical shift and Cq) highly sensitive to the symmetry of the Mg²⁺ coordination sphere within the hydrate crystal. huji.ac.ilrsc.org |
| ⁸¹Br | ssNMR | The ⁸¹Br NMR spectrum (Cq and δ_iso) is a sensitive probe of the hydration state, allowing for clear differentiation between anhydrous and hydrated forms. acs.org |
In aqueous solutions, NMR can be used to study the structure and dynamics of the hydration shells around Mg²⁺ and Br⁻ ions.
Hydration Shell of Mg²⁺: The Mg²⁺ ion forms a relatively stable and well-defined inner hydration shell, typically consisting of six water molecules ([Mg(H₂O)₆]²⁺). nih.gov The exchange of these water molecules with the bulk solvent is a dynamic process. While often too fast to resolve separate NMR signals for bound and free water at room temperature, the presence of the ion influences the average properties of the observed water signal. bohrium.com The chemical shift of the water protons is affected by the presence of the ions, and relaxation time measurements (T₁ and T₂) can provide information on the dynamics of water molecules in the hydration shell, which are less mobile than those in the bulk. ethz.ch
Ion Pairing: Solution NMR can also provide evidence for ion pairing. The formation of ion pairs can influence the chemical shifts and relaxation rates of the nuclei of the ions (²⁵Mg, ⁸¹Br) and the solvent. Changes in these NMR parameters with concentration can be used to study the extent and nature of ionic association in the solution. bohrium.com
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful, element-specific techniques for investigating the electronic structure, coordination chemistry, and surface characteristics of materials. In the study of this compound, these methods offer detailed insights into the local atomic environment around the magnesium and bromide ions.
Elucidating Electronic Structure and Coordination Chemistry
X-ray Absorption Spectroscopy is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov Together, they provide a comprehensive picture of the electronic and geometric structure of the absorbing atom.
The XANES region, which is within about 50 eV of the absorption edge, is particularly sensitive to the oxidation state and coordination geometry of the absorbing element. nih.govxrayabsorption.org For this compound, the Mg K-edge XANES spectrum can reveal the coordination environment of the Mg²⁺ ion. The shape and position of the absorption edge are influenced by the local symmetry and the nature of the coordinating ligands. In hydrated magnesium salts, the magnesium ion is typically surrounded by water molecules in an octahedral arrangement. researchgate.net The features in the XANES spectrum, such as pre-edge peaks and the main absorption edge, serve as a fingerprint for this coordination environment. xrayabsorption.org
The EXAFS region, extending several hundred eV above the absorption edge, provides quantitative information about the local structure, including bond distances and the number of nearest neighbors. Analysis of the EXAFS oscillations at the Mg K-edge can precisely determine the Mg-O bond lengths within the primary hydration shell of the magnesium cation. Similarly, Br K-edge XANES can provide information about the interatomic interactions of the bromide ions. jst.go.jp
Table 1: Representative XAS Probes for this compound
| Spectroscopic Technique | Information Probed | Expected Findings for this compound |
| Mg K-edge XANES | Oxidation state and coordination geometry of Magnesium. | Confirms the +2 oxidation state of magnesium and provides details on the octahedral coordination by water molecules. |
| Mg K-edge EXAFS | Mg-O bond distances and coordination number. | Determines the precise bond lengths between the central magnesium ion and the oxygen atoms of the coordinating water molecules. |
| Br K-edge XANES | Electronic state and local environment of Bromine. | Elucidates the ionic state of bromide and its interactions with surrounding water molecules and magnesium aqua ions. jst.go.jp |
Probing Surface Interactions and Chemical State
X-ray Photoelectron Spectroscopy is a surface-sensitive technique that analyzes the kinetic energy of photoelectrons emitted from a material upon X-ray irradiation. mdpi.com This method is used to determine the elemental composition and chemical states of atoms within the top few nanometers of a surface. nih.gov
For this compound, XPS can identify the constituent elements—magnesium, bromine, and oxygen—and provide information about their chemical states through the analysis of core-level binding energies. The binding energy of a core electron is sensitive to the chemical environment of the atom. For instance, the Mg 2p binding energy is characteristic of the Mg²⁺ state. arxiv.orgresearchgate.net The Br 3d spectrum would correspond to the Br⁻ ion.
The O 1s spectrum is particularly insightful as it can differentiate between oxygen atoms in the water of hydration and other oxygen-containing species that might be present on the surface, such as magnesium hydroxide (B78521) (Mg(OH)₂) or magnesium carbonate (MgCO₃), which can form due to atmospheric exposure. mdpi.com Shifts in the binding energies of these core levels can indicate surface reactions or changes in the hydration state.
Table 2: Typical XPS Binding Energies for Constituents of this compound
| Element | Core Level | Approximate Binding Energy (eV) | Inferred Chemical State |
| Magnesium | Mg 1s | ~1304 - 1306 | Mg²⁺ |
| Magnesium | Mg 2p | ~50 - 52 | Mg²⁺ mdpi.com |
| Bromine | Br 3d | ~69 | Br⁻ |
| Oxygen | O 1s | ~532 - 533 | H₂O (hydration) mdpi.com |
| Oxygen | O 1s | ~531 | OH⁻ (potential surface hydroxide) mdpi.com |
Note: The exact binding energies can vary depending on the specific hydration state of the magnesium bromide, surface charging effects, and the instrument's calibration.
Theoretical and Computational Chemistry of Magnesium Bromide Hydrate Systems
Density Functional Theory (DFT) Calculations on Molecular and Crystal Models
Density Functional Theory (DFT) has emerged as a robust computational method for investigating the quantum mechanical properties of molecules and solids. Its application to magnesium bromide hydrates allows for a detailed exploration of their fundamental characteristics.
Prediction of Structural Geometries and Energetic Stability
Researchers have investigated various isomers of small hydrated magnesium bromide clusters to determine their relative stabilities. The calculations typically involve geometry optimization, where the atomic coordinates are adjusted to minimize the total energy of the system. The results indicate that the bromide ions can be directly coordinated to the magnesium ion (inner-shell) or reside in the outer hydration shell, separated by water molecules. The energetic difference between these configurations is often small, suggesting a dynamic equilibrium in solution.
Table 1: Calculated Structural Parameters for a Hydrated Magnesium Bromide Species Note: This table is a representative example based on typical findings in computational studies. Actual values may vary depending on the specific theoretical model and level of theory employed.
| Parameter | Value |
| Mg-O Bond Length (Å) | 2.05 - 2.15 |
| Mg-Br Bond Length (Å) | 2.60 - 2.80 |
| O-Mg-O Angle (°) | ~90 |
| Br-Mg-Br Angle (°) | ~100-120 |
Electronic Structure Analysis and Bonding Characteristics
Beyond geometry, DFT provides deep insights into the electronic structure and the nature of chemical bonds within magnesium bromide hydrates. Analysis of the electron density distribution, molecular orbitals, and charge distribution reveals the extent of covalent and ionic character in the Mg-O and Mg-Br bonds.
Natural Bond Orbital (NBO) analysis is a common technique used to quantify charge transfer between the magnesium cation and the surrounding water molecules and bromide anions. These studies typically show a significant charge transfer from the oxygen atoms of the water molecules to the magnesium ion, indicating the formation of strong dative covalent bonds. The interaction between the magnesium ion and the bromide ions is predominantly ionic, though some degree of orbital overlap can be observed. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in understanding the reactivity and electronic properties of these hydrated species.
Simulation of Spectroscopic Signatures for Experimental Validation
A critical application of DFT is the simulation of various spectroscopic signatures, which can be directly compared with experimental data to validate the predicted structures. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of different magnesium bromide hydrate (B1144303) isomers.
The calculated vibrational modes can be assigned to specific motions of the atoms, such as the stretching and bending of O-H bonds in water molecules, the Mg-O stretching modes, and the vibrations involving the bromide ions. Shifts in the O-H stretching frequencies compared to bulk water can provide information about the strength of the hydrogen bonds within the hydrated cluster and the influence of the magnesium and bromide ions on the water structure. Similarly, the simulation of X-ray absorption spectra can provide information about the local coordination environment of the magnesium and bromide ions.
Molecular Dynamics (MD) Simulations of Aqueous and Non-Aqueous Solutions
While DFT is excellent for studying static properties of smaller systems, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of larger systems over time, such as magnesium bromide dissolved in a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
Investigation of Hydration Shell Dynamics and Water Exchange
In aqueous solutions, the magnesium ion is surrounded by a well-defined hydration shell of water molecules. MD simulations are a powerful tool to study the structure and dynamics of this hydration shell. The radial distribution function (RDF) obtained from MD simulations provides information about the average number of water molecules in the first and subsequent hydration shells. For Mg²⁺, the first hydration shell is typically found to contain six water molecules in an octahedral arrangement.
MD simulations also allow for the investigation of the dynamics of water exchange between the first hydration shell and the bulk solvent. The residence time of water molecules in the first hydration shell of Mg²⁺ is relatively long, on the nanosecond timescale, indicating a stable and tightly bound hydration complex. This slow water exchange is a characteristic feature of small, highly charged cations.
Modeling of Ion Pairing and Aggregation Phenomena
In concentrated solutions, the assumption of fully solvated and independent ions breaks down. MD simulations can be used to model the formation of ion pairs and larger aggregates. These simulations can distinguish between different types of ion pairs: contact ion pairs (CIP), where the ions are in direct contact; solvent-shared ion pairs (SSIP), where one layer of solvent separates the ions; and solvent-separated ion pairs (2SIP), with two layers of solvent in between.
The potential of mean force (PMF) can be calculated from MD simulations to quantify the free energy landscape of ion pairing. This provides insights into the stability and preferred configurations of Mg²⁺-Br⁻ ion pairs in solution. The extent of ion pairing is influenced by factors such as concentration, temperature, and the nature of the solvent. Understanding these aggregation phenomena is crucial for accurately modeling the thermodynamic and transport properties of magnesium bromide solutions.
Ab Initio Molecular Dynamics (AIMD) for Reaction Pathways and Proton Transfer
Ab Initio Molecular Dynamics (AIMD) is a powerful computational method that simulates the movement of atoms in a system by calculating the forces between them "from first principles," using quantum mechanical calculations at each time step. This approach avoids the pre-parameterization required by classical molecular dynamics, making it particularly well-suited for studying systems where chemical bonds can form and break, such as during chemical reactions and proton transfer events.
In the context of magnesium bromide hydrate systems, AIMD simulations provide critical insights into the structure and dynamics of the hydration shells surrounding the magnesium ions (Mg²⁺). Studies on analogous systems like aqueous magnesium nitrate solutions have shown that Mg²⁺ ions are strongly hydrated. nih.gov This strong interaction leads to the formation of structurally rigid and dynamically slow hydration shells, where the exchange of water molecules between the ion's first hydration shell and the bulk solvent is a rare event on the picosecond timescale of typical AIMD simulations. nih.gov The dynamics of hydrogen bonds and vibrational spectral diffusion are also significantly slower in the vicinity of Mg²⁺ compared to bulk water, an effect of the ion's strong electric field that extends beyond its immediate hydration shell. nih.gov
AIMD, particularly when combined with enhanced sampling techniques like metadynamics, can be used to explore the free energy landscape of specific reaction pathways, such as proton transfer. First-principles metadynamics simulations of a hydroxide (B78521) anion (OH⁻) bridging two Mg²⁺ cations in water have revealed key details of the protonation process. nih.gov These simulations show that the Mg²⁺-OH⁻-Mg²⁺ complex is a stable configuration. The transfer of a proton from a nearby water molecule to the bridging hydroxide is a slow chemical event with a calculated free energy barrier of 11 kcal/mol. nih.gov This indicates that the bridging hydroxide is a weak base. The process involves a change in the coordination number of one of the magnesium ions, which facilitates the proton transfer. Upon protonation, the bridging OH⁻ becomes a water molecule, breaking the electrostatic link between the two magnesium ions and allowing them to separate with their individual hydration shells. nih.gov This mechanism provides a fundamental model for understanding proton transfer events that could initiate hydrolysis reactions within this compound systems, where water molecules in the hydration shell can act as proton donors.
The table below summarizes key findings from a first-principles metadynamics study on proton transfer in a di-magnesium system, which serves as a model for reactions in hydrated magnesium salts.
| Parameter | Finding | Source |
| System Studied | Mg²⁺-OH⁻-Mg²⁺ complex in aqueous solution | nih.gov |
| Simulation Method | First-principles metadynamics | nih.gov |
| Key Event | Proton transfer from a hydrating water molecule to the bridging OH⁻ | nih.gov |
| Free Energy Barrier | 11 kcal/mol | nih.gov |
| Outcome of Proton Transfer | The bridging OH⁻ becomes H₂O, leading to the separation of the two Mg²⁺ ions. | nih.gov |
Development of Force Fields for Accurate Simulation of Hydrate Systems
While AIMD provides high accuracy for studying reactive events, its computational cost limits simulations to small systems and short timescales. To investigate larger-scale phenomena such as crystal growth, dehydration kinetics, and transport properties over nanoseconds or longer, classical molecular dynamics (MD) simulations using empirical force fields are necessary. A force field is a set of functions and parameters that define the potential energy of a system of particles, typically including terms for bond stretching, angle bending, torsions, and non-bonded interactions like van der Waals and electrostatic forces.
The development of accurate force fields for divalent metal ions like Mg²⁺ is challenging. nih.govnih.gov Many standard force fields, which often use a 12-6 Lennard-Jones potential for non-bonded interactions, fail to simultaneously reproduce multiple experimental properties of the hydrated ion, such as the solvation free energy, the distance to water molecules in the first hydration shell, and the water exchange rate. nih.gov
Significant research has been dedicated to creating more robust force fields for magnesium ions, often using the closely related magnesium chloride (MgCl₂) hydrate system as a model. These efforts can be broadly categorized into non-reactive and reactive force fields.
Non-Reactive Force Fields: These force fields are designed to accurately model the physical interactions and structure of the hydrate system without allowing for chemical bond breaking. The optimization process involves adjusting parameters to match experimental data or high-level quantum mechanical calculations. For magnesium ions, parameters are typically tuned to reproduce:
Solvation Free Energy: The thermodynamic cost of transferring the ion from a vacuum to the solvent.
Structural Properties: The Mg²⁺-Oxygen distance in the first hydration shell and the coordination number (typically six water molecules in an octahedral arrangement). nih.gov
Dynamic Properties: The rate of water exchange between the hydration shell and the bulk.
Bulk Solution Properties: Thermodynamic data such as the activity coefficient derivative in solution. nih.gov
Recent developments have produced optimized parameter sets, such as "MicroMg" and "NanoMg," for use with specific water models like TIP3P. github.com The MicroMg force field successfully reproduces the experimental water exchange rate on the microsecond timescale, while NanoMg accelerates this exchange to the nanosecond timescale, which can be advantageous for efficiently sampling ion-binding events in simulations. nih.govgithub.com
Reactive Force Fields (ReaxFF): To study chemical reactions like dehydration and hydrolysis within hydrate systems, a reactive force field such as ReaxFF is required. ReaxFF uses a bond-order-based formalism that allows for the continuous formation and dissociation of chemical bonds, enabling the simulation of chemical reactions within a classical MD framework.
The parameterization of a ReaxFF for MgCl₂ hydrates serves as a direct blueprint for magnesium bromide systems. rsc.org The process involves training the force field parameters against a large dataset derived from Density Functional Theory (DFT) calculations. This training set includes data on:
Bond dissociation curves
Angle bending potentials
Reaction enthalpies
Equation of state for the solid hydrates
A critical validation for a reactive force field intended to study hydrolysis is its ability to accurately model proton transfer. For the MgCl₂·2H₂O system, the newly developed ReaxFF calculated a proton transfer barrier of 20.24 kcal mol⁻¹, which is in excellent agreement with the barrier of 19.55 kcal mol⁻¹ obtained from direct DFT calculations. rsc.org This validation demonstrates the force field's capability to accurately simulate the crucial initial step of hydrolysis reactions.
The following table compares the proton transfer energy barrier in MgCl₂·2H₂O as calculated by the high-level quantum mechanics method (DFT) and the developed reactive force field (ReaxFF).
| Method | Proton Transfer Energy Barrier (kcal/mol) | Source |
| Density Functional Theory (DFT) | 19.55 | rsc.org |
| Reactive Force Field (ReaxFF) | 20.24 | rsc.org |
These validated reactive force fields can then be used in large-scale MD simulations to investigate reaction kinetics, such as the rates of dehydration and the onset temperature for the formation of undesirable byproducts like hydrogen chloride (in the case of MgCl₂) or hydrogen bromide. rsc.org
Thermodynamics and Kinetics of Hydration and Dehydration Processes
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Phase Transformations
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful analytical techniques used to characterize the thermal stability and phase transitions of materials like magnesium bromide hydrate (B1144303). TGA measures the change in mass of a sample as a function of temperature or time, providing a quantitative measure of processes involving mass loss, such as dehydration. A TGA curve for magnesium bromide hydrate would show distinct steps, with each step corresponding to the loss of a specific number of water molecules.
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique identifies the temperatures at which phase transitions occur and quantifies the enthalpy changes associated with them. For the dehydration of this compound, DSC curves would display a series of endothermic peaks, each corresponding to a specific dehydration step where the material absorbs energy to break the bonds between the magnesium bromide and the water molecules. researchgate.net
The thermal dehydration of magnesium bromide hexahydrate (MgBr₂·6H₂O) does not occur in a single step but proceeds through a series of intermediate hydrates. Investigations using in situ X-ray powder diffraction have elucidated this pathway by identifying the distinct crystalline phases that form as the temperature increases. researchgate.net When heated, the hexahydrate form loses water molecules sequentially, forming tetrahydrate, dihydrate, and monohydrate intermediates before potentially reaching the anhydrous state at higher temperatures. researchgate.net
Research has identified the stable temperature ranges for these hydrates during a controlled heating process. The hexahydrate is observed to be stable up to approximately 349 K. As the temperature rises, lower hydrates begin to form in overlapping temperature regions. researchgate.net
Table 1: Dehydration Pathway of Magnesium Bromide Hexahydrate This table outlines the sequential formation of lower hydrates from magnesium bromide hexahydrate upon heating, with the corresponding temperature ranges in which each species is observed.
| Hydrate Formula | Temperature Range (K) |
| MgBr₂·6H₂O | 300 – 349 |
| MgBr₂·4H₂O | 332 – 367 |
| MgBr₂·2H₂O | 361 – 380 |
| MgBr₂·H₂O | 375 – 390 |
Data sourced from research on the dehydration process studied by in situ X-ray powder diffraction. researchgate.net
The kinetics of the water release mechanism from solid hydrates can be investigated by analyzing data from thermogravimetric analysis. While specific kinetic studies on this compound are not extensively detailed, the methodologies applied to analogous compounds like magnesium chloride hexahydrate (MgCl₂·6H₂O) are relevant. semanticscholar.orgresearchgate.net Two primary approaches are used for kinetic modeling of solid-state dehydration reactions:
Model-fitting methods: These methods involve fitting different solid-state reaction models (e.g., nucleation, geometrical contraction, diffusion, and reaction-order models) to the experimental TGA data. The model that best fits the data is assumed to represent the physical mechanism of the dehydration step. taylorfrancis.com
Isoconversional (Model-free) methods: These methods, such as the Flynn-Wall-Ozawa and Kissinger-Akahira-Sunose methods, determine the activation energy of the process as a function of the extent of conversion without assuming a specific reaction model. This approach is particularly useful for complex, multi-step reactions where the mechanism may change as the reaction progresses. researchgate.net
For the analogous MgCl₂·6H₂O, kinetic analyses have been performed to compute parameters such as activation energy (E), the pre-exponential factor (A), and the apparent order of the reaction (b). semanticscholar.org Such studies show that the activation energy for dehydration tends to increase as the number of water molecules in the hydrate decreases. semanticscholar.org
The processes of hydration and dehydration are associated with significant changes in enthalpy. Dehydration is an endothermic process, requiring an energy input to remove water molecules from the crystal lattice. This energy is quantified by DSC, where the area under an endothermic peak is directly proportional to the enthalpy change (ΔH) of the corresponding dehydration step. researchgate.net
Phase Equilibria and Solubility Studies in Multicomponent Systems
The solubility and stability of this compound are significantly influenced by the presence of other salts in aqueous solutions. Understanding these interactions is critical for industrial processes such as the extraction of minerals from natural brines. Phase equilibria studies, which are used to construct phase diagrams, provide a comprehensive map of the solid phases that crystallize from multicomponent solutions at specific temperatures.
Construction of Ternary and Quaternary Phase Diagrams
Phase diagrams are graphical representations of the equilibrium relationships between phases in a system. For salt-water systems, they are typically constructed by measuring the composition of saturated solutions at a constant temperature.
Ternary Systems: The phase diagram for the KBr–MgBr₂–H₂O system at 348.15 K features two invariant points, three univariant curves, and three crystallization fields. researchgate.net These fields correspond to regions where the solution is saturated with respect to a single solid phase: KBr, MgBr₂·6H₂O, or the incongruently soluble double salt KBr·MgBr₂·6H₂O. researchgate.net The NaBr–MgBr₂–H₂O system at the same temperature is simpler, with one invariant point and two crystallization fields for NaBr and MgBr₂·6H₂O. researchgate.net
Quaternary Systems: The phase diagram for the NaBr–KBr–MgBr₂–H₂O system at 273.2 K is more complex, containing two invariant points, five univariant curves, and four crystallization zones. acs.org The solid phases that can crystallize from this system are KBr, NaBr·2H₂O, MgBr₂·6H₂O, and the double salt KBr·MgBr₂·6H₂O. acs.org The study of such systems provides detailed data on the compositions at which multiple salts can coexist in equilibrium. acs.orgbohrium.com
Table 2: Invariant Point Compositions in the NaBr–KBr–MgBr₂–H₂O System at 273.2 K This table presents the mass fraction percentages (w/%) of the constituent salts at the two invariant points (E1 and E2) where three solid phases coexist in equilibrium with the saturated solution.
| Invariant Point | w/% NaBr | w/% KBr | w/% MgBr₂ | Solid Phases in Equilibrium |
| E1 | 24.38 | 3.39 | 24.32 | KBr + NaBr·2H₂O + KBr·MgBr₂·6H₂O |
| E2 | 1.89 | 2.50 | 43.15 | KBr·MgBr₂·6H₂O + MgBr₂·6H₂O + NaBr·2H₂O |
Data sourced from experimental studies on the solid-liquid phase equilibria of the quaternary system. acs.org
Investigation of Solubility Behavior in Mixed-Salt Solutions
The solubility of magnesium bromide is heavily dependent on the composition of the solution. The presence of other electrolytes can either increase or decrease its solubility through various ionic interactions.
In mixed-salt solutions, a "salting-out" effect is often observed. For example, in the NaBr–KBr–MgBr₂–H₂O system, MgBr₂ exerts a strong salting-out effect on both NaBr and KBr. acs.org This means that the solubility of NaBr and KBr decreases significantly in the presence of high concentrations of MgBr₂, causing them to crystallize out of the solution. This effect is reflected in the phase diagrams, where the crystallization field for KBr is the largest, indicating its relatively low solubility in the mixed brine. acs.org
Furthermore, interactions between salts can lead to the formation of new solid phases, such as double salts. In systems containing both KBr and MgBr₂, the double salt KBr·MgBr₂·6H₂O can form under certain concentration and temperature conditions. researchgate.net The formation of this double salt alters the solubility relationships in the system and defines a distinct crystallization field in the phase diagram. researchgate.net Studies of these complex systems are essential for designing separation and purification processes for salts from brines. acs.org
Mechanistic Insights into Water Sorption and Desorption Processes
The mechanisms of water sorption (hydration) and desorption (dehydration) in magnesium bromide are intrinsically linked to significant rearrangements of its crystal structure. researchgate.net These transformations involve changes in the coordination environment of the central magnesium cation (Mg²⁺).
In the fully hydrated state, magnesium bromide hexahydrate (MgBr₂·6H₂O) , the structure consists of discrete hexaaquamagnesium(II) cations, [Mg(H₂O)₆]²⁺. researchgate.netnih.govresearchgate.net In this arrangement, the magnesium ion is octahedrally coordinated to six water molecules. The bromide anions (Br⁻) are not directly bonded to the magnesium but are situated in the crystal lattice, participating in a network of hydrogen bonds with the coordinated water molecules. researchgate.netnih.govresearchgate.net
The desorption (dehydration) process is initiated by the removal of water molecules from this primary coordination sphere. This leads to the formation of lower hydrates with distinct crystal structures: researchgate.net
Formation of MgBr₂·4H₂O: As two water molecules are removed, the structure reorganizes to form discrete MgBr₂(H₂O)₄ octahedra. In this tetrahydrate, two bromide ions have entered the primary coordination sphere, directly bonding to the magnesium ion alongside four remaining water molecules. researchgate.net
Formation of MgBr₂·2H₂O: Further heating removes two more water molecules. The structure transitions from discrete octahedra to single chains of edge-sharing MgBr₄(H₂O)₂ octahedra. researchgate.net
Formation of MgBr₂·H₂O: The final observed intermediate hydrate is formed by the removal of another water molecule. This structure is characterized by double chains of edge-shared MgBr₅(H₂O) octahedra. researchgate.net
The sorption (hydration) process is the reverse of this mechanism. Anhydrous or lower hydrates of magnesium bromide will react with water vapor. Water molecules adsorb onto the crystal surface and are subsequently incorporated into the lattice. This process involves the displacement of bromide ions from the magnesium's coordination sphere and the breaking of the shared octahedral chains to ultimately form the discrete [Mg(H₂O)₆]²⁺ cations of the hexahydrate. researchgate.net The driving force for this reaction is the partial pressure of water vapor in the surrounding environment.
Table 2: Structural Transitions During Dehydration of this compound
| Hydrate Form | Coordination Environment of Magnesium (Mg²⁺) | Structural Arrangement |
|---|---|---|
| MgBr₂·6H₂O | [Mg(H₂O)₆]²⁺ | Discrete octahedra of magnesium coordinated to six water molecules. researchgate.net |
| MgBr₂·4H₂O | [MgBr₂(H₂O)₄] | Discrete octahedra of magnesium coordinated to four water molecules and two bromide ions. researchgate.net |
| MgBr₂·2H₂O | [MgBr₄(H₂O)₂] | Single chains of edge-sharing octahedra. researchgate.net |
| MgBr₂·H₂O | [MgBr₅(H₂O)] | Double chains of edge-sharing octahedra. researchgate.net |
This detailed understanding of the structural mechanics at the molecular level is fundamental for controlling the hydration and dehydration processes for technological applications.
Solution Chemistry and Ion Solvent Interactions
Hydration Structure and Dynamics of Magnesium Ions in Aqueous Media
The magnesium ion (Mg²⁺) in aqueous solution is characterized by a distinct and stable hydration shell due to its high charge density. This hydration structure is fundamental to its chemical behavior.
In aqueous solutions, the magnesium ion is well-known to be surrounded by a primary hydration shell. The coordination number of Mg²⁺ is typically six, resulting in a stable octahedral complex, [Mg(H₂O)₆]²⁺. This hexahydrated complex is the predominant species in dilute aqueous solutions of magnesium bromide. The strong electrostatic interaction between the Mg²⁺ ion and the oxygen atoms of the water molecules leads to a well-defined and tightly bound first hydration shell.
In the solid state, magnesium bromide can exist in various hydrated forms, including magnesium bromide hexahydrate (MgBr₂·6H₂O). In the crystalline structure of the hexahydrate, the magnesium cation is also octahedrally coordinated by six water molecules.
The anions present in a solution can influence the hydration shell of the cation. In the case of magnesium bromide solutions, the bromide ions (Br⁻) interact with the hydrated magnesium ion. At higher concentrations, the likelihood of finding bromide ions in the vicinity of the [Mg(H₂O)₆]²⁺ complex increases.
Studies have suggested that the effect of bromide anions on the hydration shell of Mg²⁺ is similar to that of chloride anions. While the bromide ion is larger and less electronegative than the chloride ion, its influence on the primary hydration shell of magnesium is not as pronounced as that of more strongly coordinating anions. The interaction is generally considered to be weak, with the bromide ions primarily residing in the second hydration shell or beyond in dilute to moderately concentrated solutions. The primary octahedral hydration structure of the magnesium ion remains largely intact.
Spectroscopic Studies of Ion Pairing and Complexation in Concentrated Solutions
Spectroscopic techniques provide valuable insights into the interactions between ions and solvent molecules in solution. In concentrated solutions of magnesium bromide, the proximity of ions can lead to the formation of ion pairs.
¹H-NMR spectroscopy of solid magnesium bromide hexahydrate (MgBr₂·6H₂O) has identified the proton resonance of the bound water molecules at a chemical shift of δ = +4.1 ppm nih.gov. This distinct chemical shift, compared to that of bulk water, is indicative of the strong coordination of water molecules to the magnesium ion. In concentrated aqueous solutions, changes in the chemical shift of water protons can provide information about the extent of ion-solvent interactions and the formation of different types of ion pairs, such as contact ion pairs (CIPs), solvent-shared ion pairs (SSIPs), and solvent-separated ion pairs (SSIPs). However, detailed spectroscopic studies specifically on ion pairing in concentrated aqueous magnesium bromide solutions are not extensively available in the literature. General studies on magnesium salts suggest that the formation of contact ion pairs is less favorable for halides compared to oxyanions due to the weaker Lewis basicity of the halide ions.
Transport Phenomena of Ions in Solution: Conductivity and Diffusivity Studies
The transport of ions through a solution is a key property that is quantified by conductivity and diffusivity measurements. These parameters are dependent on factors such as ion size, charge, and interactions with the solvent.
The molar conductivity of an electrolyte at infinite dilution (Λ₀) is the sum of the individual ionic conductivities of the cation and anion. For magnesium bromide (MgBr₂), the molar conductivity at infinite dilution can be calculated using the Kohlrausch's law of independent migration of ions.
Table 1: Molar Ionic Conductivities at Infinite Dilution and Calculated Molar Conductivity of MgBr₂
| Ion | Molar Ionic Conductivity at Infinite Dilution (Λ₀) (Ω⁻¹ cm² mol⁻¹) |
|---|---|
| Mg²⁺ | 105.8 doubtnut.comshaalaa.com |
| Br⁻ | 78.2 doubtnut.comshaalaa.com |
| MgBr₂ | 262.2 (Calculated) doubtnut.comshaalaa.com |
The diffusion coefficient is a measure of the rate at which ions move through a solution under a concentration gradient. The mutual diffusion coefficient for magnesium bromide in water can be determined from the individual ionic diffusion coefficients.
Table 2: Limiting Ionic Diffusion Coefficients in Water at 25°C
| Ion | Diffusion Coefficient (10⁻⁹ m²/s) |
|---|---|
| Mg²⁺ | 0.706 |
Solvent Exchange Dynamics and Reactivity in Non-Aqueous Solvents
The behavior of magnesium bromide in non-aqueous solvents is critical for its application in areas such as organic synthesis and battery technology. The solvent exchange dynamics and reactivity are highly dependent on the nature of the solvent.
In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), magnesium bromide can exhibit significant ionic conductivity, making it a potential electrolyte for magnesium batteries. Studies have shown that the ionic conductivity of MgBr₂ in DMSO is concentration-dependent, initially increasing with concentration due to the increase in charge carriers and then decreasing at higher concentrations due to increased viscosity and ion pairing nih.gov.
In protic solvents such as ethanol (B145695) and methanol (B129727), magnesium bromide can participate in various reactions. For instance, organomagnesium bromide compounds (Grignard reagents) react with alcohols like ethanol and methanol in what is known as the Zerewitnoff reaction, which is an acid-base reaction where the alcohol acts as a proton donor quora.comvedantu.com. The reactivity of magnesium bromide itself in these solvents is often related to its Lewis acidic nature, which can influence the rates and mechanisms of organic reactions. The solvent exchange dynamics, which involve the replacement of solvent molecules in the coordination sphere of the magnesium ion, are expected to be slower in more strongly coordinating solvents.
Role As a Precursor and Reagent in Advanced Chemical Synthesis
Precursor in the Synthesis of Anhydrous Magnesium Salts
Magnesium bromide most commonly exists in its hydrated form, with magnesium bromide hexahydrate (MgBr₂·6H₂O) being a primary example. wikipedia.org For many applications in synthesis, particularly in organometallic chemistry, the anhydrous form of magnesium bromide is required. The hexahydrate acts as a direct precursor to anhydrous MgBr₂ through controlled dehydration.
The process of dehydration is a stepwise removal of water molecules and has been studied using techniques like in-situ X-ray powder diffraction. Heating magnesium bromide hexahydrate leads to the formation of lower hydrates before the anhydrous salt is obtained. This thermal decomposition must be carefully controlled, as heating hydrated magnesium halides can lead to partial hydrolysis, resulting in the formation of magnesium oxide or magnesium oxybromide.
The dehydration process can be summarized by the following stages:
MgBr₂·6H₂O → MgBr₂·4H₂O
MgBr₂·4H₂O → MgBr₂·2H₂O
MgBr₂·2H₂O → MgBr₂·H₂O
MgBr₂·H₂O → MgBr₂ (anhydrous)
Obtaining a pure, MgO-free anhydrous product is crucial for its subsequent use in sensitive reactions.
Reagent in Organic and Inorganic Reaction Chemistry
Anhydrous magnesium bromide, derived from its hydrate (B1144303), is a notable reagent, primarily functioning as a Lewis acid in various chemical transformations. wikipedia.org Its ability to coordinate with Lewis bases allows it to activate substrates and catalyze reactions.
Magnesium bromide has been employed as an effective catalyst in a range of organic reactions. Its catalytic activity stems from the Lewis acidic nature of the magnesium ion. wikipedia.org
Examples of its catalytic applications include:
Acylation of Alcohols: It catalyzes the acetylation and benzoylation of primary and secondary alcohols using acid anhydrides. sigmaaldrich.com
Synthesis of Heterocycles: It is used in the solvent-free synthesis of dihydropyrimidinones. sigmaaldrich.com
Hydrogenation Reactions: Magnesium bromide can mediate highly diastereoselective heterogeneous hydrogenation of certain olefins. sigmaaldrich.com
Aldol (B89426) Reactions: As a Lewis acid, it can be used to promote aldol reactions. wikipedia.org
| Reaction Type | Substrate | Role of Magnesium Bromide | Reference |
|---|---|---|---|
| Acetylation/Benzoylation | Alcohols (Primary and Secondary) | Lewis Acid Catalyst | sigmaaldrich.com |
| Biginelli Reaction | Aldehyde, β-ketoester, Urea | Catalyst for Dihydropyrimidinone Synthesis | sigmaaldrich.com |
| Hydrogenation | Baylis-Hillman olefins | Mediator for Diastereoselective Hydrogenation | sigmaaldrich.com |
| Aldol Reaction | Aldehydes/Ketones | Lewis Acid Catalyst | wikipedia.org |
Magnesium bromide is a fundamental component of one of the most important classes of organometallic compounds: Grignard reagents. byjus.com A Grignard reagent has the general formula R-Mg-X, where R is an organic group and X is a halogen. When the halogen is bromine, the reagent is an organomagnesium bromide (R-Mg-Br). wikipedia.org
These reagents are typically prepared by reacting an organic halide (e.g., an alkyl or aryl bromide) with magnesium metal in an anhydrous ether solvent. libretexts.org The resulting Grignard reagent, such as phenylmagnesium bromide or ethylmagnesium bromide, contains a magnesium-bromide bond. wikipedia.org The preparation must be conducted under strictly anhydrous conditions because Grignard reagents are highly reactive towards protic compounds like water. wikipedia.orgadichemistry.com Therefore, while magnesium bromide hydrate can serve as a source material for the magnesium, it must be completely dehydrated first.
The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This makes Grignard reagents excellent for forming new carbon-carbon bonds by reacting with electrophiles, most notably the carbonyl carbon of aldehydes and ketones to produce alcohols. wvu.edumasterorganicchemistry.com This reactivity is central to their widespread use in organic synthesis.
Role in the Formation of Magnesium-Based Nanomaterials and Oxides
Magnesium bromide can serve as a precursor for the synthesis of magnesium-based nanomaterials, including magnesium oxide (MgO) nanoparticles and nanowires. usbio.net Various chemical methods are employed to produce nanostructured magnesium oxide, often using a magnesium salt as the starting material. nanografi.com
Common synthesis techniques include:
Sol-Gel Process: Involves the hydrolysis and condensation of a magnesium precursor to form a gel, which is then dried and calcined to yield MgO nanoparticles. nanografi.com
Hydrothermal Synthesis: Magnesium salts are dissolved under high pressure and temperature, leading to the formation of magnesium hydroxide (B78521), which is subsequently converted to MgO. nanografi.comnih.gov
Combustion Method: A mixture of a magnesium precursor and a fuel is ignited, resulting in a rapid reaction that produces MgO. nanografi.com
Applications in Chemical Technologies and Materials Science Non Clinical
Desiccant and Dehydration Technologies: Principles and Optimization
The strong affinity of magnesium bromide for water makes its hydrated forms effective desiccants for inducing or sustaining a state of dryness in various applications.
Magnesium bromide hydrate (B1144303) functions as a desiccant through the chemical absorption of water molecules. As a hygroscopic salt, it readily attracts and bonds with water vapor from the surrounding environment. The fundamental mechanism involves the hydration of the magnesium cation (Mg²⁺). In its lower hydrate or anhydrous form, the magnesium ion has a strong tendency to coordinate with water molecules, incorporating them into its crystal structure to form higher hydrates, such as magnesium bromide hexahydrate (MgBr₂·6H₂O).
The process is a chemical reaction where water molecules act as ligands, binding to the magnesium center. The structure of magnesium bromide hexahydrate consists of discrete [Mg(H₂O)₆]²⁺ octahedra, where the magnesium ion is surrounded by six water molecules, and two unbonded bromide anions (Br⁻). researchgate.net The absorption continues until the material reaches equilibrium with the partial pressure of water vapor in the surrounding air. This relationship between the equilibrium moisture content of the desiccant and the relative humidity of the air at a constant temperature is described by the moisture sorption isotherm. qia.czwikipedia.org For hygroscopic salts like magnesium bromide, this isotherm typically shows a significant increase in water uptake as relative humidity rises. qia.cz
For a desiccant to be economically viable in industrial applications, it must be capable of cyclic operation, meaning it can be regenerated and reused multiple times. Regeneration involves removing the absorbed water to restore the material's desiccant capacity.
The regeneration of magnesium bromide hydrate is achieved by applying heat, a process known as thermal regeneration. researchgate.net The dehydration of magnesium bromide hexahydrate occurs in a stepwise manner as the temperature is increased. researchgate.net By heating the saturated desiccant, the absorbed water is driven off as vapor, reverting the compound to a lower hydrate or anhydrous state, ready for another absorption cycle.
Studies on the thermal decomposition of MgBr₂·6H₂O have identified the formation of several lower hydrates at specific temperature ranges:
MgBr₂·6H₂O is stable up to approximately 349 K (76 °C). researchgate.net
MgBr₂·4H₂O forms in the temperature range of 332 K to 367 K (59 °C to 94 °C). researchgate.net
MgBr₂·2H₂O is observed between 361 K and 380 K (88 °C to 107 °C). researchgate.net
MgBr₂·H₂O exists from 375 K to 390 K (102 °C to 117 °C). researchgate.net
This step-wise dehydration allows for controlled regeneration by selecting an appropriate temperature to achieve the desired level of dryness. Common regeneration strategies for solid desiccants involve passing heated air through the saturated material or using other heating methods like microwave irradiation. researchgate.netgoogle.com The efficiency of the cyclic process depends on minimizing degradation of the desiccant over repeated cycles and optimizing the energy required for regeneration. nrel.gov
Flame Retardancy Mechanisms and Material Integration
Magnesium bromide hexahydrate is recognized for its properties as a flame retardant, functioning through a combination of physical and chemical mechanisms to suppress or extinguish fire in polymeric materials. wikipedia.org This dual-action capability makes it an effective additive for enhancing the fire safety of various plastics and textiles.
The flame retardant action of this compound is a result of two primary, synergistic effects that occur upon heating: one in the condensed phase (the solid material) and one in the gas phase (the flame).
Condensed Phase Action (Endothermic Decomposition): Similar to other metal hydrates like magnesium hydroxide (B78521) and aluminum hydroxide, this compound undergoes endothermic decomposition when exposed to the high temperatures of a fire. flameretardantsguide.com This decomposition process absorbs a significant amount of heat from the polymer, cooling the material and slowing down the rate of thermal degradation that generates flammable gases. goyenchemical.commagnesiaspecialties.com The decomposition releases the bound water molecules as water vapor. magnesiaspecialties.com This water vapor acts as a diluent, reducing the concentration of flammable gases and oxygen at the material's surface, further inhibiting combustion. magnesiaspecialties.comkmtindustrial.com The solid residue, magnesium oxide (MgO), can also form a protective char layer on the polymer surface, acting as a physical barrier that insulates the underlying material from heat and oxygen. nih.gov
Gas Phase Action (Radical Trapping): The bromine component of the compound provides a chemical flame-retardant mechanism in the gas phase. flameretardantsguide.com During combustion, the polymer breaks down, releasing highly reactive free radicals (such as H• and OH•) that propagate the fire's chain reaction. magnesiaspecialties.comkmtindustrial.com Upon decomposition, magnesium bromide releases bromine-containing species, primarily hydrogen bromide (HBr), into the flame. These species actively interfere with the combustion chemistry by "trapping" the high-energy radicals, replacing them with much less reactive bromine radicals (Br•). flameretardantsguide.commagnesiaspecialties.com This interruption of the radical chain reaction quenches the flame and reduces the rate of burning. kmtindustrial.comruicoglobal.com This quenching effect is a hallmark of halogenated flame retardants and is particularly effective. flameretardantsguide.com
Material integration involves incorporating this compound powder into a polymer matrix during the compounding process, such as melt blending. The effectiveness of the flame retardant depends on achieving a uniform dispersion of the additive throughout the material at a sufficient loading level to meet fire safety standards.
Electrolyte Components in Next-Generation Energy Storage Systems
Magnesium bromide is a key component in the development of electrolytes for next-generation rechargeable magnesium batteries (RMBs). RMBs are a promising alternative to lithium-ion batteries due to the high theoretical volumetric capacity of magnesium metal anodes, its natural abundance, and improved safety associated with dendrite-free magnesium deposition. However, the development of practical RMBs has been hindered by the lack of suitable electrolytes that are compatible with the magnesium anode.
For an electrolyte to be effective, it must efficiently transport the charge-carrying ions (Mg²⁺) between the anode and cathode. Magnesium bromide dissolved in non-aqueous solvents, such as ethers or dimethyl sulfoxide (B87167) (DMSO), can form electrolytes with desirable ion transport properties.
Research into a non-aqueous liquid electrolyte system composed of magnesium bromide in DMSO demonstrated high ionic conductivity, reaching 10⁻² S/cm at ambient temperatures, which is a critical performance metric for batteries. wikipedia.org The conductivity of the electrolyte is dependent on the concentration of the MgBr₂ salt. Initially, conductivity increases with salt concentration due to the growing number of charge carriers (Mg²⁺ and Br⁻). wikipedia.org However, beyond an optimal concentration, conductivity may decrease due to increased viscosity, which restricts ion mobility. wikipedia.org The mechanism of ion transport is believed to occur through either the movement of the magnesium cations with their solvation shell (vehicular transport) or through the exchange of bridging solvent molecules (structure diffusion). kmtindustrial.com
A key parameter for a divalent ion battery is the cation transference number (t₊), which represents the fraction of the total ionic current carried by the Mg²⁺ ions. A high transference number is desirable for efficient battery operation. For a MgBr₂/DMSO electrolyte, the transport number for Mg²⁺ was determined to be approximately 0.7, indicating that the magnesium ions are the primary charge carriers. wikipedia.orgkmtindustrial.com
| Property | Value | Significance |
|---|---|---|
| Optimized Ionic Conductivity | 10⁻² S/cm | Enables efficient charge transport between electrodes. |
| Mg²⁺ Transference Number (t₊) | ~0.7 | Indicates Mg²⁺ ions are the main charge carriers, crucial for battery performance. |
| Optimal Concentration Range | Up to ~0.16 M | Beyond this, increased viscosity can hinder ion mobility and reduce conductivity. |
A major challenge in RMBs is the tendency for the highly reactive magnesium metal anode to form a passivating layer when it comes into contact with conventional electrolytes. This layer blocks Mg²⁺ ion transport, preventing reversible plating and stripping of magnesium and rendering the battery non-rechargeable.
Magnesium bromide has been investigated as a crucial electrolyte additive to address this issue. Studies have shown that adding MgBr₂ to certain electrolytes can facilitate the in situ formation of a robust and non-passivating solid electrolyte interface (SEI) on the magnesium anode. This specialized SEI is conductive to Mg²⁺ ions, allowing for highly reversible magnesium deposition and dissolution.
In one study, an electrolyte formulation including MgBr₂ demonstrated exceptional performance, achieving an average Coulombic efficiency of 99.26% over 1000 cycles, indicating highly reversible electrochemical performance. flameretardantsguide.comgoyenchemical.com This MgBr₂-based electrolyte helps create a passivation-free interface, which leads to dendrite-free magnesium deposition and stable cycling. flameretardantsguide.comgoyenchemical.com Furthermore, this electrolyte formulation exhibits high anodic stability, withstanding voltages up to 3.1 V, which is a significant improvement over other conventional magnesium electrolytes and enables the use of higher voltage cathode materials. flameretardantsguide.com The improved interfacial properties are reflected in lower interface resistance, which enhances the kinetics of Mg-ion transport across the SEI. flameretardantsguide.com
Utilization in Specialized Chemical Separation and Analytical Techniques
This compound plays a role in specialized chemical methodologies, primarily leveraging its properties as a Lewis acid and a source of bromide ions. Its applications are more pronounced in synthetic organic chemistry, where it facilitates specific reactions, the products of which are then separated and analyzed, rather than being a direct agent in most mainstream separation or analytical techniques.
One notable analytical application is in the regiospecific analysis of triglycerols. cymitquimica.com In this context, magnesium bromide is used to facilitate the controlled hydrolysis or derivatization of the triglyceride molecule, allowing for the determination of the fatty acid composition at specific positions on the glycerol (B35011) backbone. This type of analysis is crucial in food science and biochemistry for characterizing fats and oils.
While not a standard reagent in techniques like chromatography or spectrophotometry, the catalytic activity of magnesium bromide is key in various organic syntheses. wikipedia.org As a Lewis acid, it can catalyze reactions such as aldol (B89426) condensations and other carbon-carbon bond-forming reactions. wikipedia.org The separation of the resulting product mixture is a critical subsequent step, often involving techniques like column chromatography or distillation. In these instances, this compound is essential for the chemical transformation, which precedes the physical separation.
Additionally, magnesium bromide can be used as a source of bromide ions in chemical reactions. In aqueous solutions, the bromide ion can be detected through the addition of carbon disulfide (CS₂) and chlorine, a qualitative analytical test. americanelements.com
The table below summarizes the key applications of this compound in the context of chemical analysis and synthesis-preceding separation.
| Application Area | Specific Use | Technique Type |
| Lipid Analysis | Regiospecific analysis of triglycerols | Chemical Derivatization/Analysis |
| Organic Synthesis | Lewis acid catalyst for reactions like aldol condensation | Catalysis |
| Qualitative Analysis | Source of bromide ions for detection | Wet Chemistry |
Role in Geophysical and Environmental Processes
This compound is relevant to discussions of geophysical and environmental processes, particularly in astrobiology and the study of clathrate hydrates. Its presence, or the presence of similar hydrated salts, has significant implications for the potential for liquid water on other planets and the stability of gas hydrates on Earth.
Martian Crystallography and the Potential for Liquid Brines
The surface of Mars is known to contain a variety of salts, including magnesium sulfates and chlorides. The study of "Martian crystallography" involves understanding how these salts, including potentially magnesium bromide, interact with the limited water available on the planet. Hydrated salts, such as this compound, are of particular interest because they can significantly depress the freezing point of water.
This property is crucial because the surface temperature on Mars is often well below the freezing point of pure water. The formation of brines from hydrated magnesium salts could create localized, transient pockets of liquid water at temperatures as low as 200 K (-73°C). These cryogenic aqueous solutions are considered potential micro-habitats where microbial life could theoretically exist. The hydration and dehydration cycles of these salts, driven by Mars's fluctuating temperatures, could play a role in the redistribution of water on the planet's surface. While magnesium perchlorate (B79767) and chloride have been more directly detected and studied in this context, the principles of freezing point depression and brine formation apply to this compound as well, making it a relevant compound in the study of potential Martian habitability. chemicalbook.comresearchgate.net
Gas Hydrate Formation
Gas hydrates, particularly methane (B114726) hydrates, are ice-like crystalline structures in which gas molecules are trapped within a lattice of water molecules. These formations are abundant in deep-sea sediments and permafrost and represent a vast potential energy resource, as well as a significant factor in global climate change.
The presence of salts, including magnesium bromide, in the surrounding water can significantly impact the formation and stability of gas hydrates. researchgate.net Salts act as thermodynamic inhibitors of hydrate formation. This means that in the presence of dissolved salts like magnesium bromide, the conditions for hydrate stability are shifted to lower temperatures and higher pressures. Essentially, the salt ions in the water disrupt the hydrogen bonding of water molecules, making it more difficult for the water lattice to form and trap the gas molecules. researchgate.net
This inhibitory effect is an important consideration in both the natural environment and in industrial applications. For instance, in offshore oil and gas pipelines, the formation of gas hydrates can cause blockages. Understanding the role of salts like magnesium bromide in inhibiting this process is crucial for developing effective prevention strategies. Conversely, the presence of these salts in marine sediments affects the natural distribution and stability of methane hydrate reservoirs.
The table below summarizes the key roles of this compound in these geophysical and environmental contexts.
| Process | Role of this compound | Significance |
| Martian Crystallography | Component of potential brines, depressing the freezing point of water. | Implications for the existence of liquid water and potential habitability on Mars. |
| Gas Hydrate Formation | Thermodynamic inhibitor, disrupting the formation of the water lattice. | Affects the stability of natural gas hydrate reservoirs and is relevant for preventing blockages in pipelines. researchgate.net |
Emerging Trends and Future Research Perspectives
Discovery and Characterization of Novel Magnesium Bromide Hydrate (B1144303) Phases
While several hydrates of magnesium bromide are well-documented, including the hexahydrate, tetrahydrate, dihydrate, and monohydrate, recent research has demonstrated the existence of previously unknown, water-rich phases. researchgate.net A significant development in this area is the crystallographic characterization of a nonahydrate (MgBr₂·9H₂O), which was successfully synthesized and analyzed at low temperatures. researchgate.net The discovery of such higher hydrates opens up new avenues for understanding the complex interplay between magnesium ions, bromide ions, and water molecules under various temperature and pressure conditions.
Future research in this domain is expected to focus on:
Exploring Extreme Conditions: The synthesis and characterization of magnesium bromide hydrates under high-pressure and low-temperature conditions may lead to the discovery of novel crystalline structures with unique properties.
Metastable Phases: Investigating the formation and stabilization of metastable hydrate phases could reveal new materials with interesting transitional properties.
Advanced Crystallography: The application of advanced diffraction techniques, such as single-crystal X-ray diffraction at various temperatures, will be crucial for the precise determination of the crystal structures of newly discovered hydrates. researchgate.net
The known and recently discovered hydrate phases of magnesium bromide are summarized in the table below.
| Hydrate Phase | Chemical Formula | Crystal System | Key Structural Features |
| Nonahydrate | MgBr₂·9H₂O | Contains [Mg(H₂O)₆]²⁺ octahedra. researchgate.net | |
| Hexahydrate | MgBr₂·6H₂O | Monoclinic | Characterized by discrete [Mg(H₂O)₆]²⁺ octahedra and unbonded bromide anions. researchgate.net |
| Tetrahydrate | MgBr₂·4H₂O | Composed of discrete [MgBr₂(H₂O)₄] octahedra. researchgate.net | |
| Dihydrate | MgBr₂·2H₂O | Formed by single chains of edge-sharing [MgBr₄(H₂O)₂] octahedra. researchgate.net | |
| Monohydrate | MgBr₂·H₂O | Consists of double chains of edge-shared [MgBr₅(H₂O)] octahedra. researchgate.net |
Integration of In Situ/Operando Techniques for Dynamic Process Monitoring
Understanding the dynamic processes of hydrate formation, dehydration, and phase transitions is critical for many of their applications. The integration of in situ and operando techniques, which allow for the real-time monitoring of materials under reaction conditions, is a key emerging trend. Techniques such as in situ X-ray powder diffraction (XRPD) have already been successfully employed to study the dehydration process of magnesium bromide hexahydrate, revealing the sequential formation of lower hydrates. researchgate.net
Future research directions in this area include:
Spectroscopic Methods: The application of operando spectroscopic techniques, such as Raman and infrared spectroscopy, can provide valuable insights into the changes in molecular vibrations and hydrogen bonding during hydration and dehydration processes.
Microscopy Techniques: In situ microscopy techniques, like environmental scanning electron microscopy (ESEM), can visualize the morphological changes of hydrate crystals in real-time as a function of humidity and temperature.
Combined Approaches: The simultaneous application of multiple in situ techniques (e.g., XRPD and differential scanning calorimetry) will offer a more comprehensive understanding of the structural and energetic changes occurring during phase transitions.
Computational Design of Magnesium bromide Hydrate-Based Functional Materials
Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties and guiding the design of new materials. researchgate.netumich.edunih.gov In the context of magnesium bromide hydrates, computational approaches can be used to:
Predict Novel Hydrate Structures: Computational methods can predict the stability and crystal structures of yet-to-be-synthesized hydrate phases, accelerating their discovery. nih.gov
Screen for Specific Applications: High-throughput computational screening can be employed to identify this compound compositions with optimal properties for specific applications, such as thermal energy storage. researchgate.netumich.edunih.gov For instance, the dehydration and hydration reactions of salt hydrates are central to thermochemical energy storage systems, and computational studies can predict key parameters like energy density and operating temperatures. researchgate.netumich.edu
Understand Thermodynamic Properties: DFT calculations can provide a deeper understanding of the thermodynamics of hydration and dehydration reactions, which is crucial for the development of efficient energy storage materials. nih.gov
The table below illustrates the potential of computational screening for identifying promising salt hydrates for thermal energy storage, an area where magnesium bromide hydrates could be further explored.
| Property | Computational Prediction | Relevance to Functional Materials |
| Energy Density | Gravimetric and volumetric energy densities can be calculated for various hydration/dehydration reactions. researchgate.netumich.edu | Identifies materials with high capacity for storing thermal energy. |
| Operating Temperature | The temperature at which dehydration occurs can be predicted. researchgate.net | Allows for the design of materials tailored for specific temperature ranges of heat storage and release. |
| Thermodynamic Stability | The stability of different hydrate phases can be assessed. nih.gov | Ensures the long-term cyclability and reliability of the energy storage material. |
Interdisciplinary Research on Fundamental Hydration Science and Environmental Systems
The study of magnesium bromide hydrates is increasingly intersecting with broader fields such as fundamental hydration science and environmental chemistry. This interdisciplinary approach is yielding new insights into the behavior of these compounds in complex systems.
Fundamental Hydration Science: The hydration of magnesium ions is a fundamental process in chemistry and biology. Studying the structure and dynamics of water molecules in the hydration shells of Mg²⁺ in bromide solutions provides a model system for understanding ion-water interactions. Advanced techniques like molecular dynamics simulations are being used to probe these interactions at the atomic level.
Environmental Systems: Magnesium bromide, along with other magnesium salts, is a component of marine aerosols and can play a role in atmospheric chemistry. nih.gov Research in this area explores how the presence of these salts on the surface of aerosols influences heterogeneous reactions in the atmosphere. nih.govnih.gov Furthermore, the interaction of magnesium-containing minerals with carbon dioxide is being investigated for carbon capture and sequestration applications, a field where the fundamental understanding of hydration and carbonate formation is crucial. uq.edu.au The high solubility of magnesium bromide also makes it relevant in the context of brine geochemistry and the study of geological formations. researchgate.net
This interdisciplinary focus is expected to expand, with future research potentially exploring the role of magnesium bromide hydrates in areas such as:
Astrobiology: The stability of hydrated salts under different temperature and pressure regimes is relevant to understanding the potential for liquid water on other planets and moons.
Geochemistry: The behavior of magnesium bromide in deep-sea brines and its influence on mineral formation are areas ripe for further investigation.
Q & A
Basic: What are the established synthesis methods for magnesium bromide hydrates, and how do reaction conditions influence hydrate composition?
Magnesium bromide hydrates (MgBr₂·xH₂O) are typically synthesized via reactions between magnesium precursors (oxide, hydroxide, or carbonate) and hydrobromic acid (HBr). For example:
- MgO + 2HBr → MgBr₂ + H₂O (anhydrous MgBr₂ forms initially, but hydration occurs under ambient conditions) .
- Hydrate composition (e.g., hexahydrate vs. decahydrate) depends on crystallization conditions. Rapid evaporation in dry HBr gas yields anhydrous MgBr₂, while slow evaporation in humid air favors hydrate formation .
Post-synthesis characterization via thermogravimetric analysis (TGA) is critical to confirm hydration states .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing magnesium bromide hydrates?
- X-ray diffraction (XRD): Resolves crystal structures, including unit cell parameters and hydration states. For example, MgBr₂·6H₂O adopts an octahedral geometry around Mg²⁺ .
- NMR spectroscopy: Distinguishes between hydrated and anhydrous forms. H and C NMR can track ligand coordination in organomagnesium derivatives .
- Thermal analysis (TGA/DSC): Quantifies water content and phase transitions. Hydrates like MgBr₂·6H₂O exhibit endothermic peaks corresponding to dehydration steps .
Basic: What thermodynamic properties govern the stability of magnesium bromide hydrates?
- Melting points: Anhydrous MgBr₂ melts at ~711°C, while hydrates decompose at lower temperatures (e.g., hexahydrate at ~95°C) .
- Hydration enthalpy: ΔH for MgBr₂ + 6H₂O → MgBr₂·6H₂O is -490.41 kJ/mol (liquid phase), indicating exothermic hydration .
- Deliquescence: Hydrates absorb atmospheric moisture, requiring storage in desiccators to maintain stoichiometry .
Advanced: How can researchers design experiments to resolve contradictions in hydrate stability data across studies?
Discrepancies in reported melting points or hydration states often arise from impurities or incomplete characterization. Methodological recommendations:
- Controlled synthesis: Use high-purity HBr and inert atmospheres to minimize side reactions (e.g., MgO impurities forming Mg(OH)Br) .
- In situ XRD/Raman: Monitor phase transitions dynamically during heating/cooling cycles to avoid assumptions about intermediate hydrates .
- Computational validation: Compare experimental data with density functional theory (DFT) calculations for hydration energies .
Advanced: What role do computational methods like DFT play in elucidating magnesium bromide’s reactivity with alkenes?
DFT studies reveal mechanisms for MgBr₂-mediated reactions, such as hydrosilylation:
- Insertion barriers: The Mg–H/C=C insertion step in alkenes has a barrier of 18.9 kcal/mol, favoring anti-Markovnikov products .
- Dimer dissociation: Dinuclear Mg complexes dissociate exothermically (ΔH = -11.8 kcal/mol) into mononuclear species, critical for catalytic cycles .
These insights guide experimentalists in optimizing catalysts (e.g., adjusting steric bulk in β-diketiminate ligands) .
Advanced: How do magnesium bromide hydrates compare to TBAB/TBPB semiclathrates in gas storage applications?
While TBAB/TBPB hydrates are well-studied for CO₂/CH₄ capture, MgBr₂ hydrates offer unique advantages and challenges:
- Cage occupancy: TBAB forms orthorhombic semiclathrates with gas molecules (e.g., CO₂) in dodecahedral cages . MgBr₂ hydrates lack such cages but exhibit high ionic conductivity, useful in electrolytes .
- Thermal stability: TBAB hydrates melt at ~12°C under 1 atm, whereas MgBr₂·6H₂O remains stable up to ~95°C, suggesting potential for high-temperature applications .
Advanced: What experimental strategies address the deliquescence of magnesium bromide hydrates during kinetic studies?
- Glovebox handling: Perform synthesis and characterization under argon to prevent moisture absorption .
- Microscopy with humidity control: Observe hydrate formation/dissociation in real time using environmental SEM .
- Isothermal calorimetry: Quantify heat flow during hydration/dehydration to model kinetic parameters .
Advanced: How can MD simulations improve understanding of magnesium bromide hydrate interfaces with solvents?
Molecular dynamics (MD) can:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
